
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with methanesulfonyl and phenyl groups, as well as a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with methanesulfonyl chloride in the presence of a base. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the carbonitrile group can be added through a cyanation reaction using a reagent like sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. Solvent recovery and purification steps are also crucial to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced
科学的研究の応用
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
作用機序
The mechanism of action of 2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2,4-Di(methanesulfonyl)phenol: Similar structure but lacks the pyridine ring and carbonitrile group.
6-Phenylpyridine-3-carbonitrile: Similar structure but lacks the methanesulfonyl groups.
2,4-Di(methanesulfonyl)pyridine: Similar structure but lacks the phenyl group and carbonitrile group.
Uniqueness
2,4-Di(methanesulfonyl)-6-phenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methanesulfonyl and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
84671-65-8 |
|---|---|
分子式 |
C14H12N2O4S2 |
分子量 |
336.4 g/mol |
IUPAC名 |
2,4-bis(methylsulfonyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O4S2/c1-21(17,18)13-8-12(10-6-4-3-5-7-10)16-14(11(13)9-15)22(2,19)20/h3-8H,1-2H3 |
InChIキー |
XQNOJWKNGZJLER-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=NC(=C1C#N)S(=O)(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
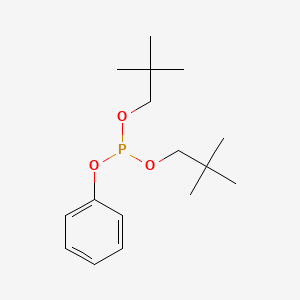
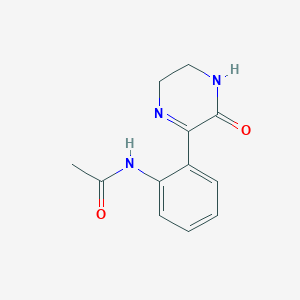
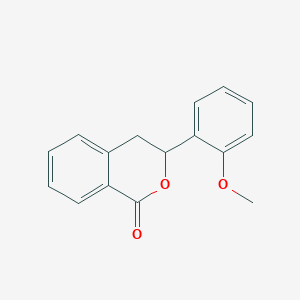
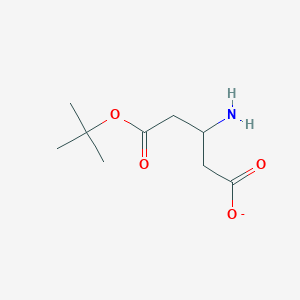

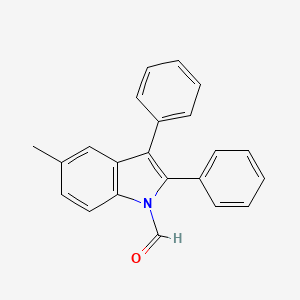
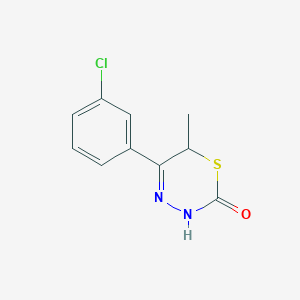
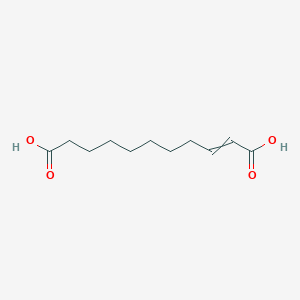
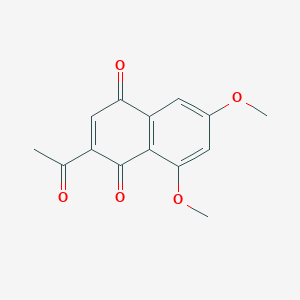
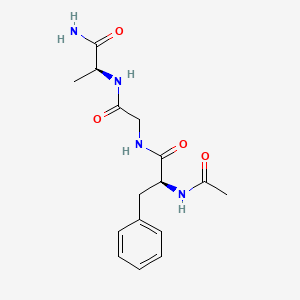
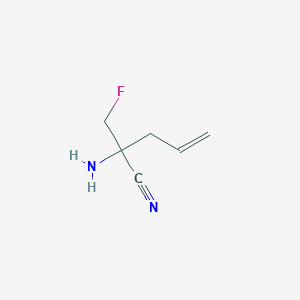
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
